REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:13])[F:12])[C:5]([C:8](=[O:10])[CH3:9])=[N:6][CH:7]=1.N([O-])=O.[Na+].[BrH:19].[OH-].[Na+]>S(=O)(=O)(O)O.O>[Br:19][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:13])[F:12])[C:5]([C:8](=[O:10])[CH3:9])=[N:6][CH:7]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=NC1)C(C)=O)C(F)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
CuBr
|
Quantity
|
343 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool to 0° C.
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
wash the combined organics with brine (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C(C)=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |